2-Amino-4-fluorobenzenesulfonamide

Description

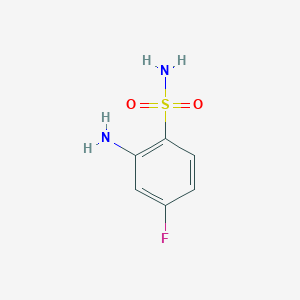

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSIAAOAFIZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611325 | |

| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2822-72-2 | |

| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 2 Amino 4 Fluorobenzenesulfonamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the properties of molecules. Methodologies such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are instrumental in these investigations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of various molecules, including sulfonamides. DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to compute molecular geometries, vibrational frequencies, and electronic properties. These theoretical investigations have been reported for a range of sulfonamide drugs, providing insights into their chemical reactivity and stability.

The Ab Initio Hartree-Fock (HF) method is another foundational approach in computational chemistry for approximating the wavefunction and energy of a quantum many-body system. wikipedia.org The HF method often serves as a starting point for more advanced computational techniques. While DFT methods generally offer a better correlation with experimental results for vibrational spectra in similar molecules, both DFT and HF approaches are valuable for optimizing ground-state geometries and calculating various molecular properties. nih.govnih.gov

A crucial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. This process involves calculating the potential energy of the molecule at various atomic arrangements to identify the minimum energy structure. For sulfonamides and related compounds, DFT calculations have been successfully used to determine bond lengths, bond angles, and dihedral angles. These theoretically predicted geometrical parameters can then be compared with experimental data, often showing good agreement. The analysis of the optimized geometry provides a foundational understanding of the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational studies on related sulfonamides have utilized FMO analysis to gain insights into their electronic transitions and reactivity patterns. researchgate.net

Table 1: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in searched literature |

| LUMO Energy | Data not available in searched literature |

| HOMO-LUMO Energy Gap | Data not available in searched literature |

This table is illustrative. Specific computational data for 2-Amino-4-fluorobenzenesulfonamide was not found in the searched scientific literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For various sulfonamides, MEP studies have been employed to identify the preferred sites for electrophilic and nucleophilic interactions, providing insights into their intermolecular interactions.

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

|---|---|

| Dipole Moment | Data not available in searched literature |

| Electronegativity | Data not available in searched literature |

This table is illustrative. Specific computational data for this compound was not found in the searched scientific literature.

Vibrational Spectroscopy Studies (Theoretical and Experimental Correlation)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations of vibrational frequencies using methods like DFT can be correlated with experimental spectra. This correlation allows for a detailed assignment of the observed vibrational modes. For many organic molecules, including those with sulfonamide groups, theoretical vibrational spectra calculated using DFT methods have shown good agreement with experimental data, aiding in the structural characterization of the compound. nih.govresearchgate.net

Theoretical Prediction of Infrared and Raman Vibrational Frequencies

The theoretical prediction of infrared (IR) and Raman vibrational frequencies for this compound is typically carried out using quantum chemical calculations, primarily employing Density Functional Theory (DFT). The B3LYP functional is a commonly used method, often paired with basis sets such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. These calculations begin with the optimization of the molecule's geometric structure to find its most stable conformation.

Once the optimized geometry is obtained, the harmonic vibrational frequencies are calculated. These frequencies correspond to the normal modes of vibration of the molecule. The output of these calculations provides a list of vibrational frequencies, their corresponding IR intensities, and Raman scattering activities. This theoretical data serves as a foundational step for the interpretation of experimental vibrational spectra. For instance, studies on similar molecules like 2-amino-4,5-difluorobenzoic acid have demonstrated the utility of DFT calculations in predicting vibrational spectra peerj.com.

Scaled Quantum Mechanics (SQM) Method for Vibrational Assignments

The raw vibrational frequencies obtained from theoretical calculations are often systematically higher than those observed experimentally. This discrepancy arises from the harmonic approximation used in the calculations, which does not account for the anharmonicity of real molecular vibrations, and from the limitations of the chosen theoretical method and basis set. To bridge this gap between theoretical and experimental data, the Scaled Quantum Mechanics (SQM) method is frequently employed.

The SQM method involves the use of scaling factors to correct the calculated frequencies. These scaling factors are typically derived from a set of well-characterized molecules and are specific to the level of theory and basis set used. The application of these scaling factors to the calculated harmonic frequencies of this compound would yield a set of scaled theoretical frequencies that are expected to be in better agreement with the experimental data. This process is crucial for making reliable vibrational assignments, where each band in the experimental spectrum is attributed to a specific molecular vibration.

Correlation and Validation with Experimental IR and Raman Spectra

The final step in the vibrational analysis of this compound involves the correlation and validation of the scaled theoretical frequencies with experimentally recorded FT-IR and FT-Raman spectra. By comparing the scaled theoretical frequencies with the experimental band positions, a detailed assignment of the fundamental vibrational modes of the molecule can be achieved.

A strong correlation between the scaled theoretical and experimental frequencies provides confidence in the accuracy of both the computational model and the experimental measurements. This comparative analysis allows for the unambiguous assignment of complex spectral features to specific vibrational motions within the molecule, such as the stretching and bending modes of the amino and sulfonamide groups, as well as the vibrations of the fluorinated benzene (B151609) ring.

A representative, though hypothetical, comparison of experimental and scaled theoretical vibrational frequencies for this compound is presented in the table below.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Vibrational Assignment |

| Data Not Available | Data Not Available | Data Not Available | N-H stretching |

| Data Not Available | Data Not Available | Data Not Available | C-H stretching |

| Data Not Available | Data Not Available | Data Not Available | SO₂ asymmetric stretching |

| Data Not Available | Data Not Available | Data Not Available | SO₂ symmetric stretching |

| Data Not Available | Data Not Available | Data Not Available | C-F stretching |

| Data Not Available | Data Not Available | Data Not Available | Ring vibrations |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Gauge-Including Atomic Orbital (GIAO) Method for Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach is a widely accepted quantum chemical technique for calculating magnetic properties of molecules and is known for its reliability in predicting NMR chemical shifts. The GIAO method is typically used in conjunction with DFT, with functionals like B3LYP and a suitable basis set, to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule.

These calculated shielding values are then converted into chemical shifts (δ) by referencing them to the shielding of a standard compound, typically tetramethylsilane (TMS). The accuracy of the GIAO method allows for the prediction of both ¹H and ¹³C NMR chemical shifts, providing valuable information for the structural elucidation of the molecule.

Comparison of Calculated and Experimental NMR Chemical Shifts

The validation of the GIAO calculations is achieved by comparing the predicted NMR chemical shifts with experimentally obtained data. A strong linear correlation between the calculated and experimental chemical shifts is indicative of the accuracy of the computational method and the correctness of the structural model used.

This comparison is instrumental in assigning the resonances in the experimental NMR spectra to specific protons and carbon atoms within the this compound molecule. Discrepancies between the calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, which may not be fully captured in the gas-phase calculations.

A hypothetical data table comparing experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound is shown below.

¹H NMR Chemical Shifts (ppm)

| Atom | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| H (NH₂) | Data Not Available | Data Not Available |

| H (Aromatic) | Data Not Available | Data Not Available |

¹³C NMR Chemical Shifts (ppm)

| Atom | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| C (Aromatic) | Data Not Available | Data Not Available |

| C-NH₂ | Data Not Available | Data Not Available |

| C-SO₂NH₂ | Data Not Available | Data Not Available |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics and stability of this compound over time. These simulations model the atomic motions of the molecule by solving Newton's equations of motion for a system of interacting atoms. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

By simulating the molecule in a virtual environment, often including solvent molecules to mimic solution conditions, MD simulations can provide detailed insights into the molecule's flexibility, preferred conformations, and the energetic barriers between different conformational states. This information is crucial for understanding how the molecule behaves in a dynamic environment and how its structure might influence its chemical and biological properties. The results of MD simulations can reveal the most stable conformations and the pathways of conformational change, which can be correlated with experimental observations from techniques like NMR spectroscopy.

Computational Prediction of Reactivity and Reaction Mechanisms

Detailed research findings from computational analyses, often employing basis sets like B3LYP/6-311+G(d), help to identify the chemically active sites within the molecule. Key parameters derived from these calculations include Frontier Molecular Orbitals (HOMO and LUMO), Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP).

The Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Mulliken atomic charge analysis provides a quantitative measure of the electron distribution among the atoms in the molecule. This allows for the identification of electron-rich and electron-deficient centers, which are key to understanding its interaction with other reagents.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential.

While specific computational studies on this compound are not extensively available in the public domain, the reactivity can be inferred from theoretical studies on structurally related compounds. For instance, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing fluoro (-F) and sulfonamide (-SO2NH2) groups on the benzene ring creates a complex electronic environment. The amino group tends to direct electrophiles to the ortho and para positions, while the fluoro and sulfonamide groups are deactivating and meta-directing. The interplay of these effects will determine the ultimate sites of reaction.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.54 |

| HOMO-LUMO Gap | 5.35 |

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation for a molecule with this structure.

Interactive Data Table: Predicted Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C1 (with -SO2NH2) | +0.25 |

| C2 (with -NH2) | -0.15 |

| C3 | -0.05 |

| C4 (with -F) | +0.10 |

| C5 | -0.08 |

| C6 | -0.03 |

| N (of -NH2) | -0.30 |

| S (of -SO2NH2) | +0.80 |

| O (of -SO2NH2) | -0.45 |

| F | -0.20 |

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation for a molecule with this structure.

These computational predictions suggest that the amino group and the carbon atoms at the ortho and para positions relative to it are likely to be the primary sites for electrophilic attack. Conversely, the sulfonamide group, with its highly positive sulfur atom and negative oxygen atoms, along with the fluorine atom, would be susceptible to nucleophilic interactions. The predicted reaction mechanisms would likely involve electrophilic aromatic substitution, with the regioselectivity governed by the combined electronic effects of the substituents.

In Vitro Biological Activities and Mechanistic Studies of 2 Amino 4 Fluorobenzenesulfonamide Derivatives

Enzymatic Inhibition Profiles and Structure-Activity Relationships (SAR)

The structural framework of 2-amino-4-fluorobenzenesulfonamide has served as a versatile scaffold for the development of potent and selective enzyme inhibitors. By modifying this core structure, researchers have been able to tune the inhibitory activity against various enzyme families.

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms (hCA I, II, IX, XII)

Derivatives of benzenesulfonamide (B165840) are well-established inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes. nih.gov Studies have demonstrated that these compounds can effectively inhibit several isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.govnih.gov

A novel series of aromatic bis-ureido-substituted benzenesulfonamides displayed varied inhibition profiles against these isoforms. nih.gov In general, these compounds were found to be weak inhibitors of the off-target cytosolic isoform hCA I, with inhibition constants (Kᵢ) ranging from 68.1 to 9174 nM. nih.gov Inhibition against the other cytosolic isoform, hCA II, was more effective, with Kᵢ values in the range of 4.4 to 792 nM. nih.gov The tumor-associated isoforms, hCA IX and XII, which are key targets in cancer therapy, were effectively inhibited by some of these novel compounds, with Kᵢ values ranging from 6.73 to 835 nM for hCA IX and 5.02 to 429 nM for hCA XII. nih.gov

Similarly, sulfonamides incorporating mono-, bi-, and tricyclic imide moieties have been investigated as inhibitors of these four hCA isoforms. nih.gov For these derivatives, the inhibition constants were in the ranges of 49 to >10,000 nM for hCA I, 2.4 to 4515 nM for hCA II, 9.7 to 7766 nM for hCA IX, and 14 to 316 nM for hCA XII. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Source |

|---|---|---|---|---|---|

| Bis-ureido-substituted benzenesulfonamides | 68.1 - 9174 | 4.4 - 792 | 6.73 - 835 | 5.02 - 429 | nih.gov |

| Sulfonamides with imide moieties | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 | nih.gov |

| Isatin-based sulfonamides (9a) | - | - | 60.5 | - | researchgate.net |

| Isatin-based sulfonamides (9k) | - | - | 75.4 | - | researchgate.net |

| Isatin-based sulfonamides (9p) | - | - | - | 84.5 | researchgate.net |

Investigating Selectivity and Potency against Specific hCA Isoforms

A key goal in the development of hCA inhibitors is achieving selectivity for the disease-associated isoforms (e.g., hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) to minimize potential side effects. nih.govresearchgate.net The "tail approach" in drug design, where different chemical moieties are attached to the main scaffold, has been instrumental in modulating isoform specificity. nih.govnih.gov

For the bis-ureido-substituted benzenesulfonamides, most of the new compounds demonstrated an effective inhibitory profile against hCA IX and hCA XII with a degree of selectivity over hCA I and hCA II. nih.gov For instance, compound 11 from this series was a potent inhibitor of hCA II (Kᵢ = 4.4 nM), hCA IX (Kᵢ = 6.73 nM), and hCA XII (Kᵢ = 7.39 nM). nih.gov Another compound, 19 , also showed significant potency against the tumor-associated isoforms with Kᵢ values of 8.92 nM for hCA IX and 5.02 nM for hCA XII. nih.gov

In a series of isatin-linked benzenesulfonamides, several compounds exhibited interesting potency and selectivity. researchgate.net Compounds 9a , 9d , 9g , and 9k were potent inhibitors of hCA IX with Kᵢ values of 60.5 nM, 95.6 nM, 92.1 nM, and 75.4 nM, respectively, showing more selectivity towards hCA IX over hCA I, II, and XII. researchgate.net Compound 9p was a potent inhibitor of hCA XII with a Kᵢ of 84.5 nM. researchgate.net

The structure-activity relationship (SAR) studies reveal that the nature of the appended "tail" group significantly influences the binding affinity and isoform selectivity. nih.gov Factors such as the electronegativity of halogen substituents can also impact inhibitory properties; for example, in one series, increasing the electronegativity of the halogen on the benzene (B151609) ring (F > Cl > Br) led to increased hCA XII inhibition. nih.gov

Kinase Inhibition (e.g., V600EBRAF, Raf/MEK/ERK Pathway)

The sulfonamide scaffold is also a key feature in the design of kinase inhibitors. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. nih.govmdpi.com The BRAF kinase, a member of the Raf family, is frequently mutated in various cancers, with the V600E mutation being the most common. nih.gov

Derivatives of sulfonamide have been designed as inhibitors of V600E-mutated BRAF (V600EBRAF). researchgate.net For example, a series of N-(thiophen-2-yl) benzamide (B126) derivatives were identified as potent BRAFV600E inhibitors through virtual screening and chemical synthesis. nih.gov Within this series, compounds b40 and b47 demonstrated submicromolar inhibitory activities. nih.gov The development of such inhibitors is a key strategy to block the downstream signaling of the Raf/MEK/ERK pathway and thereby counteract tumor growth. nih.govresearchgate.net

Modulation of Other Key Enzymes (e.g., Cyclooxygenase COX-1, COX-2)

Derivatives of benzenesulfonamide have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is inducible and is involved in inflammation and pain. youtube.com

Two series of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamide (B10844377) derivatives were synthesized and evaluated as selective COX-2 inhibitors. nih.gov Extensive structure-activity relationship studies identified several compounds as novel and selective COX-2 inhibitors. nih.gov Notably, the compound 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20, LA2135) was found to be a highly potent and selective COX-2 inhibitor, with an IC₅₀ for COX-1 of 85.13 µM and for COX-2 of 0.74 µM, resulting in a selectivity index of 114.5. nih.gov The structural basis for the selectivity of certain inhibitors for COX-2 over COX-1 has been attributed to a single amino acid difference in the active sites of the two enzymes. nih.govresearchgate.net

Cellular Mechanisms of Action in In Vitro Systems

The enzymatic inhibition by this compound derivatives translates into significant effects at the cellular level, including the disruption of the cell cycle.

Induction of Cell Cycle Perturbation (e.g., G1, S, G2/M Phase Analysis)

The progression of the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases. The ability of this compound derivatives to inhibit kinases involved in signaling pathways like the Raf/MEK/ERK pathway can lead to cell cycle arrest.

For instance, some sulfonamide-based V600EBRAF inhibitors have been shown to induce cell cycle arrest. researchgate.net One such compound was confirmed to cause cell cycle arrest in the S and G1 phases. researchgate.net In other studies, different classes of compounds have also demonstrated the ability to halt the cell cycle. For example, certain 2'-chloro-4'-aminoflavone derivatives were found to arrest the cell cycle at the G2/M phase in hepatocarcinoma cells. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to apoptosis. The analysis of cyclin expression is a key method to determine the specific phase of cell cycle arrest, as cyclins A, B1, and D1 show distinct expression patterns throughout the G1, S, and G2/M phases. nih.gov

Investigation of DNA Damage and Adduct Formation (Electrophilic Species Generation)

The investigation into the DNA-damaging potential of aminobiphenyl derivatives, a class of compounds related to this compound, has revealed mechanisms involving the generation of reactive oxygen species (ROS). Studies on 2-aminobiphenyl (B1664054) (2-ABP) and 4-aminobiphenyl (B23562) (4-ABP) in human hepatoma (Hep G2) cells have shown that these compounds can induce DNA damage. nih.gov The formation of intracellular ROS was detected in cells exposed to both 2-ABP and 4-ABP. nih.gov

Further mechanistic studies indicated that the DNA damage is oxidative. This was confirmed by the use of the alkaline comet assay and by treating the cells with enzymes like endonuclease III and formamidopyrimidine-DNA glycosylase, which are specific for detecting oxidized pyrimidines and purines, respectively. nih.gov The results showed a significant increase in DNA migration, indicative of oxidative DNA damage. nih.gov The involvement of hydrogen peroxide (H₂O₂) in this process was suggested by the fact that the addition of catalase, an enzyme that breaks down H₂O₂, led to a decrease in the DNA damage induced by both 2-ABP and 4-ABP. nih.gov Additionally, the use of iron and copper chelators diminished the DNA damage, suggesting that metal ions play a role in the formation of DNA strand breaks. nih.gov

Influence on Cellular Signaling Pathways (e.g., PTEN, PI3K/Akt, Wnt/β-catenin)

Derivatives of aminobenzenesulfonamides have been shown to exert their biological effects by modulating key cellular signaling pathways implicated in cancer cell growth, proliferation, and survival.

PTEN and PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. The tumor suppressor protein PTEN (Phosphatase and tensin homolog deleted on chromosome ten) is a negative regulator of this pathway. nih.govnih.gov PTEN functions as a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of Akt. nih.govnih.gov

Research on flavonoid-based amide derivatives has demonstrated their potential to modulate this pathway. For instance, certain derivatives have been shown to up-regulate the expression of the tumor suppressor gene PTEN. nih.gov This up-regulation of PTEN leads to the inhibition of the PI3K/Akt signaling pathway by suppressing the phosphorylation of PI3K and Akt. nih.gov As a consequence of this inhibition, downstream anti-apoptotic proteins like Bcl-2 are down-regulated, while pro-apoptotic proteins such as Bax and the executioner caspase-3 are up-regulated, ultimately inducing apoptosis in cancer cells. nih.gov Similarly, studies on sinomenine (B1681799) derivatives have shown their ability to inhibit the IL-6-mediated activation of the PI3K/Akt pathway, highlighting a mechanism for their antitumor activity. nih.gov

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is another crucial cascade that, when deregulated, is associated with the development of various cancers. nih.govmdpi.com This pathway plays a significant role in embryonic development, stem cell homeostasis, and tissue regeneration. mdpi.com Aberrant activation of this pathway often leads to the accumulation of β-catenin in the nucleus, where it can activate the transcription of target genes involved in cell growth and proliferation, such as c-myc and cyclin D1. mdpi.com

Studies have shown that fluoride (B91410) can activate the Wnt/β-catenin signaling pathway by promoting the nuclear translocation of β-catenin. nih.gov Certain natural compounds and their derivatives have been investigated for their ability to modulate this pathway. For example, the flavonoid silibinin (B1684548) has been shown to attenuate cancer metastasis by modulating the Wnt/β-catenin signaling pathway, in part through the autophagic degradation of β-catenin. mdpi.com

In Vitro Antimicrobial Potency

Antibacterial Activity Against Specific Bacterial Strains

Derivatives of this compound have demonstrated notable in vitro antibacterial activity against a range of bacterial pathogens. For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives, synthesized from chalcones, exhibited significant antibacterial activity when tested against various bacterial strains. ut.ac.irresearchgate.net Their efficacy was found to be comparable to the standard antibiotic Sparfloxacin. ut.ac.irresearchgate.net

Similarly, derivatives of dermaseptin (B158304) S4, which are antimicrobial peptides, have shown potent, broad-spectrum antibacterial properties. nih.gov The derivative K₄K₂₀-S4 was active against clinical isolates of both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. nih.gov These peptides were also found to be rapidly bactericidal. nih.gov

Another class of compounds, fluorobenzoylthiosemicarbazides, has been evaluated for its antibacterial potential, particularly against Gram-positive bacteria. The trifluoromethyl derivatives of these compounds showed promising activity against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Derivatives

| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC) |

|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | Not specified | Various | Significant activity |

| Dermaseptin S4 Derivatives | K₄K₂₀-S4 | S. aureus | 1-4 µg/mL |

| P. aeruginosa | 1-4 µg/mL | ||

| E. coli | 1-16 µg/mL |

Antifungal Activity Against Fungal Pathogens

Arylsulfonamide derivatives have been a subject of investigation for their antifungal properties. Studies have revealed that these compounds can exhibit both fungistatic and fungicidal effects against various species of Candida, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov The antifungal activity is dependent on the specific structural features of the derivatives. nih.gov For example, certain amine and hydrochloride salt derivatives of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide have demonstrated fungicidal effects against Candida glabrata. nih.gov

Furthermore, screening of compound libraries such as the MMV Pathogen Box® has identified compounds with activity against agents of mucormycosis, a severe fungal infection. One such compound, MMV675968, showed fungicidal activity against Rhizopus oryzae and other Mucoralean strains. nih.gov Notably, this compound exhibited a lower geometric mean MIC than traditional antifungal drugs, suggesting its potential for effective treatment at lower doses. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Derivatives

| Compound Class | Derivative Example | Fungal Pathogen | Activity |

|---|---|---|---|

| Arylsulfonamides | Amine and hydrochloride salts | Candida glabrata | Fungicidal (MFC of 1.000 mg/mL) |

| Various | Candida spp. | Fungistatic and fungicidal |

Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase A Inhibition)

A key mechanism underlying the antibacterial activity of some this compound derivatives is the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and chromosome segregation, making it a well-validated and attractive target for antibacterial drugs. nih.govnih.gov This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov

A class of compounds known as novel bacterial type II topoisomerase inhibitors (NBTIs) function by stabilizing the complex formed between DNA gyrase and DNA. nih.gov These inhibitors typically have a structure consisting of a "left-hand side" that intercalates into the DNA and a "right-hand-side" that binds to the GyrA subunit, connected by a linker. nih.gov By binding to this ternary complex, NBTIs prevent the re-ligation of the DNA strands, leading to single-strand DNA cleavage breaks and ultimately bacterial cell death. nih.gov The design of NBTIs with improved DNA gyrase-binding moieties has resulted in compounds with low nanomolar inhibition and potent antibacterial activity. nih.gov

Rational Drug Design and Structure Activity Relationship Sar Elucidation

Principles for Designing Novel 2-Amino-4-fluorobenzenesulfonamide Derivatives

The design of novel derivatives based on the this compound scaffold employs several established medicinal chemistry strategies. A primary approach is the creation of molecular hybrids, where the core structure is combined with other known pharmacophores to target specific biological outcomes. mdpi.com For instance, a 2-mercaptobenzenesulfonamide fragment might be linked to a 1,3,5-triazine (B166579) ring, a moiety found in some anticancer agents, to create a hybrid molecule with potentially enhanced cytotoxic activity. mdpi.com This strategy aims to leverage the beneficial properties of each component within a single chemical entity.

Another key principle is the "dual-tail" approach, which has been successfully applied to the design of sulfonamide-based inhibitors targeting specific enzyme isoforms, such as carbonic anhydrases (CAs) associated with tumors. nih.gov This involves introducing two distinct side chains onto the benzenesulfonamide (B165840) scaffold to optimize interactions with different regions of the enzyme's active site, thereby increasing potency and selectivity. nih.gov

Correlation of Structural Modifications with In Vitro Biological Outcomes

The systematic modification of the this compound scaffold and related structures has led to a clear understanding of how specific structural changes impact biological activity. Structure-Activity Relationship (SAR) studies are crucial in identifying which parts of the molecule are essential for its function.

For example, in a series of sulfonamide derivatives designed as dipeptidyl peptidase-4 (DPP-4) inhibitors, the nature of the substituent on a thiazole (B1198619) ring attached to the sulfonamide core played a critical role in determining inhibitory potency. researchgate.net The introduction of a 5-aryl thiazole fragment led to compounds with strong inhibitory activity. researchgate.net Specifically, derivatives with certain substitutions on this thiazole ring exhibited IC50 values for DPP-4 inhibition that were more potent than the reference drug, Sitagliptin. researchgate.net

Table 1: In Vitro DPP-4 Inhibitory Activity of 5-Aryl Thiazole Sulfonamide Derivatives

| Compound | DPP-4 IC50 (µM) |

|---|---|

| Derivative 10 | 2.75 ± 0.27 |

| Derivative 11 | 2.51 ± 0.27 |

| Sitagliptin (Reference) | 3.32 ± 0.22 |

Data sourced from a study on thiazole-based sulfonamides. researchgate.net

In another example focused on inhibitors of 12-lipoxygenase (12-LOX), a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized. nih.gov The SAR studies revealed that specific modifications led to compounds with nanomolar potency against 12-LOX and excellent selectivity over other related enzymes. nih.gov This highlights the sensitivity of the biological target to even minor changes in the inhibitor's structure.

Similarly, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, modifications to a 1,4-bis(arylsulfonamido)-benzene core demonstrated significant effects on potency. nih.gov Replacing methoxy (B1213986) groups with methyl substituents on a 4-fluorobenzyl derivative resulted in a twofold improvement in activity. nih.gov Conversely, introducing a bulky 2,4,6-trimethylphenyl group led to a decrease in potency. nih.gov This demonstrates a precise spatial requirement within the binding site.

Table 2: Effect of Substituents on Keap1-Nrf2 PPI Inhibition

| Compound ID | R Group | Core Structure | IC50 (µM) |

|---|---|---|---|

| 7i | 4-Methoxybenzyl | Benzene (B151609) | 0.91 |

| 7v | 4-Methylbenzyl | Benzene | 0.45 |

| 7w | 2,4,6-Trimethylphenyl | Benzene | 3.73 |

Data adapted from SAR studies on Keap1-Nrf2 inhibitors. nih.gov

These findings underscore the direct correlation between specific structural features and the resulting in vitro biological outcomes, providing a rational basis for further lead optimization.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict how a molecule (ligand) binds to the active site of a biological target, such as a receptor or an enzyme. This method provides invaluable insights into the forces that govern this interaction, guiding the design of more effective drugs.

Docking studies on sulfonamide derivatives have successfully predicted their binding modes within various enzyme active sites. For instance, in the context of DPP-4 inhibitors, virtual screening of designed thiazole derivatives demonstrated binding affinities ranging from -6.86 to -5.36 kcal/mol. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for potent inhibition. Docking of pterostilbene (B91288) analogs, for example, showed that important hydrogen bond interactions were necessary for the activation of the PPARalpha receptor. nih.gov

Similarly, for carbonic anhydrase inhibitors, molecular docking can elucidate how the sulfonamide group coordinates with the zinc ion in the enzyme's active site, a hallmark interaction for this class of inhibitors. nih.gov By visualizing the predicted binding pose, researchers can understand why certain derivatives are more potent or selective than others. For example, the additional functional groups on a derivative might form favorable contacts with specific amino acid residues in the binding pocket, enhancing its affinity. nih.gov

Beyond analyzing individual compounds, molecular docking is instrumental in in silico (computer-based) screening of large virtual libraries of chemical structures. ossila.com This process allows researchers to computationally evaluate thousands or even millions of potential drug candidates without the need for immediate chemical synthesis, saving significant time and resources.

The process typically involves docking each molecule from a library into the target's binding site and scoring them based on their predicted binding affinity or other parameters. publicscienceframework.org Compounds with the best scores are then prioritized for synthesis and in vitro testing. For example, a virtual screening of designed 2-(2-substituted hydrazineyl)thiazole derivatives conjugated with a benzenesulfonamide-related fragment was used to identify potential DPP-4 inhibitors, with the most promising candidates selected for synthesis. researchgate.net This approach effectively filters large collections of molecules to identify a smaller, more manageable set of high-probability lead compounds for further development. researchgate.netresearchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design that complements molecular docking. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

This model is created by analyzing the structures of several known active compounds and identifying their common chemical features. Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds. This virtual screening approach identifies novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest.

For sulfonamide-based inhibitors, a typical pharmacophore model might include the sulfonamide group as a key hydrogen-bonding and zinc-binding feature, an aromatic ring for hydrophobic interactions, and other specific functional groups positioned at precise distances and orientations. By applying this model in virtual screening campaigns, researchers can discover new and structurally diverse scaffolds that could serve as starting points for the development of novel therapeutics based on the this compound framework.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Sustainable Production

The growing demand for fluorinated compounds in pharmaceuticals and agrochemicals necessitates the development of sustainable and efficient synthetic methods. For 2-Amino-4-fluorobenzenesulfonamide and related structures, future research will likely focus on "green chemistry" approaches to minimize environmental impact. boehringer-ingelheim.com This includes the design of shorter synthetic routes, reduction of waste, and the use of less hazardous solvents and reagents. boehringer-ingelheim.com

Application of Advanced Computational Tools for Predictive Modeling of Biological Activity

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery. For this compound and its derivatives, these methods can predict biological activity and guide the design of more potent and selective molecules. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, helps to understand how chemical structure influences biological activity. nih.gov 3D-QSAR, in particular, can be used to build a three-dimensional pharmacophore model, defining the essential features for a molecule's interaction with a biological target. nih.gov

By simulating the binding of these compounds to target proteins, such as enzymes or receptors, researchers can gain insights into the molecular interactions driving their effects. This allows for the rational design of new derivatives with improved properties. These computational approaches accelerate the drug development process by prioritizing the synthesis of compounds with the highest predicted efficacy and most favorable pharmacokinetic profiles.

Exploration of New Biological Targets and Pathways for Fluorinated Benzenesulfonamides

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore, most notably found in carbonic anhydrase inhibitors. nih.govnih.gov Research has shown that fluorinated benzenesulfonamides can exhibit potent and selective inhibition of various human carbonic anhydrase (hCA) isoforms, some of which are implicated in diseases like cancer. nih.govnih.govnih.gov For example, certain fluorinated benzenesulfonamides have shown nanomolar inhibitory activity against tumor-associated CA IX and CA XII. nih.gov The introduction of fluorine atoms can significantly influence the binding affinity and selectivity of these inhibitors.

Future investigations will likely expand beyond carbonic anhydrases to identify novel biological targets and pathways for this compound and its analogs. The unique electronic properties of the fluorine atom can modulate a compound's acidity, lipophilicity, and metabolic stability, potentially leading to interactions with a wide range of biological macromolecules. Exploring these new avenues could uncover therapeutic applications in diverse areas of medicine.

Design of Multi-targeting Agents with Tunable Biological Profiles

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. nih.gov Consequently, the development of multi-targeting agents, which can modulate several biological targets simultaneously, is gaining traction. nih.govresearchgate.net The this compound scaffold provides a versatile platform for designing such agents.

By strategically modifying the core structure, it is possible to create compounds with tunable biological profiles, capable of interacting with multiple targets. nih.gov This approach, often referred to as molecular hybridization, involves combining pharmacophores of different drugs into a single molecule. researchgate.net For instance, a derivative of this compound could be designed to inhibit both carbonic anhydrase and another key enzyme involved in a specific disease pathway. This strategy holds promise for treating complex conditions like cancer and infectious diseases, where targeting multiple pathways can lead to synergistic effects and overcome drug resistance. researchgate.netnih.gov

Investigation into Bioorthogonal Reactivity and Imaging Applications

The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, opens up exciting possibilities for this compound. The reactivity of the aryltetrazine scaffold, for example, which can be influenced by the substitution pattern on the phenyl ring, is a key area of interest for in vivo applications. nih.gov

Furthermore, the presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear magnetic resonance (NMR) sensitivity comparable to that of protons and is virtually absent in biological tissues, makes fluorinated compounds like this compound attractive candidates for the development of ¹⁹F magnetic resonance imaging (MRI) contrast agents. rsc.orgnih.gov These agents could be used for non-invasive cell tracking and monitoring of drug delivery. researchgate.netresearchgate.net Additionally, the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) could enable the use of these compounds as probes for positron emission tomography (PET) imaging, a powerful tool for diagnosing and monitoring diseases like cancer. nih.govnih.gov

Q & A

Q. What methods improve aqueous solubility of this compound for in vitro assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or PEG-400 to pre-dissolve the compound.

- Salt Formation : Synthesize sodium sulfonate salts via NaOH neutralization (pH 7.4).

- Cyclodextrin Complexation : 10% (w/v) hydroxypropyl-β-cyclodextrin enhances solubility 5–10 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.